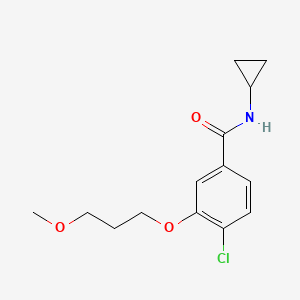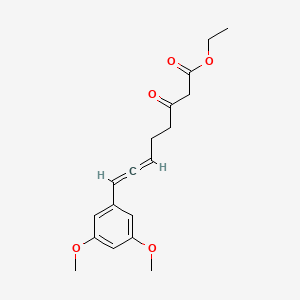![molecular formula C26H21Cl B14186490 1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene CAS No. 927435-01-6](/img/structure/B14186490.png)
1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a chlorinated phenyl group attached to a methylene bridge, which is further connected to two benzene rings. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl group, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: NaOH in aqueous or alcoholic medium, NH3 in liquid ammonia.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenols or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved often include the formation of carbocation intermediates, which then undergo further reactions to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a single chlorinated benzene ring.
Benzyl Chloride: Contains a chlorinated benzyl group but lacks the additional benzene rings.
Diphenylmethane: Similar structure but without the chlorinated phenyl group.
Uniqueness
1,1’-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene is unique due to its combination of a chlorinated phenyl group and two benzene rings connected via a methylene bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
927435-01-6 |
|---|---|
Fórmula molecular |
C26H21Cl |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
1-benzhydryl-2-[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C26H21Cl/c27-26(22-16-8-3-9-17-22)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,25-26H |
Clave InChI |
JGXBHIULQGNLRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)




![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)


![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)


